molecular formula C6H9ClF3NO3S B11760123 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride

3-Trifluoromethoxy-piperidine-1-sulfonyl chloride

Cat. No.: B11760123
M. Wt: 267.65 g/mol
InChI Key: IBUCGQQUNOWUTE-UHFFFAOYSA-N
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Description

3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is a high-value sulfonyl chloride derivative used primarily as a key synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its role as an electrophilic reagent for the introduction of the sulfonamide functional group into target molecules, a critical motif in the development of pharmaceutical compounds. The piperidine scaffold is a privileged structure in drug design, frequently found in molecules targeting the central nervous system, while the sulfonamide group is known to contribute to binding affinity and metabolic stability. The presence of the trifluoromethoxy group at the 3-position is particularly significant, as this moiety is a well-known isostere for alkoxy and other groups, offering improved physicochemical properties such as enhanced lipophilicity, metabolic resistance, and membrane permeability. This compound is extensively utilized in the synthesis of potential protease inhibitors, enzyme antagonists, and other biologically active molecules where the introduction of a sulfonamide onto a piperidine nitrogen is required. The mechanism of action for the compound itself is its reactivity as a sulfonyl chloride; it readily undergoes nucleophilic substitution reactions with primary and secondary amines to form stable sulfonamide linkages, a fundamental transformation in organic synthesis. As such, it is an essential tool for researchers in constructing compound libraries for high-throughput screening and in the hit-to-lead optimization phase of drug development. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Alfa Aesar and Manchester Organics list this compound as a chemical intermediate. The strategic incorporation of the trifluoromethoxy group is a common tactic in modern medicinal chemistry to fine-tune the properties of a candidate drug, as discussed in resources like Journal of Medicinal Chemistry .

Properties

Molecular Formula

C6H9ClF3NO3S

Molecular Weight

267.65 g/mol

IUPAC Name

3-(trifluoromethoxy)piperidine-1-sulfonyl chloride

InChI

InChI=1S/C6H9ClF3NO3S/c7-15(12,13)11-3-1-2-5(4-11)14-6(8,9)10/h5H,1-4H2

InChI Key

IBUCGQQUNOWUTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method employs sulfur tetrafluoride (SF₄) to introduce the trifluoromethoxy group into piperidine derivatives. The process typically involves:

  • Substrate Preparation : Starting with 4-piperidine carboxylic acid or nipecotic acid.

  • Trifluoromethoxylation : Reaction with SF₄ in anhydrous hydrofluoric acid (HF) and halogenated solvents (e.g., trichloromethane or dichloromethane).

  • Workup : Neutralization with NaOH, extraction, and distillation.

Key Parameters and Yields

Starting MaterialSolventTemperature (°C)SF₄ (mmol)Yield (%)Purity (%)Source
4-Piperidine carboxylic acidTrichloromethane8527080.195
4-Piperidine carboxylic acidDichloromethane8538066.597.8
Nipecotic acidTrichloromethane9527080.697.2
Pipecolic acidTrichloromethane7527040.995.8

Advantages : High-yielding for 4-trifluoromethyl derivatives.
Limitations : Requires specialized equipment for SF₄ and HF handling.

Hiyama Coupling for Trifluoromethoxy Group Introduction

Method Overview

This approach uses the Hiyama reaction to introduce the trifluoromethoxy group, followed by sulfonylation.

Stepwise Procedure

  • Acylation : 4-Hydroxypiperidine is acylated with benzoyl chloride to form N-benzoyl-4-hydroxypiperidine.

  • Trifluoromethoxylation :

    • Convert hydroxyl to S-methyl xanthate.

    • Desulfurization with N-bromosuccinimide (NBS) and Olah’s reagent (CF₃SO₂Na).

  • Deprotection : Remove the benzoyl group via reduction and subsequent cleavage with 1-chloroethyl chloroformate.

Performance Metrics

Starting MaterialOverall Yield (%)Key StepsPurity (%)Source
4-Hydroxypiperidine40Acylation → Hiyama coupling → Deprotection>95
4-(Hydroxymethyl)piperidine13.5Similar steps with lower efficiency>95

Advantages : Enables regioselective control.
Limitations : Multistep process with moderate overall yields.

Sulfonyl Chloride Functionalization

Reaction Strategy

The sulfonyl chloride group is introduced post-trifluoromethoxylation.

Protocol

  • Sulfonylation Reagent : React piperidine-trifluoromethoxy derivatives with trifluoromethanesulfonyl chloride (CF₃SO₂Cl).

  • Base Activation : Use triethylamine (Et₃N) to deprotonate the piperidine nitrogen.

Example Conditions

SubstrateReagentSolventTemperature (°C)Yield (%)Source
3-TrifluoromethylpiperidineCF₃SO₂ClDichloromethane0–5069–80

Mechanism :
Piperidine-NH+CF3SO2ClEt3NPiperidine-N-SO2CF3Cl\text{Piperidine-NH} + \text{CF}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Piperidine-N-SO}_2\text{CF}_3\text{Cl}

Key Considerations :

  • Reactivity : Sulfonyl chlorides react rapidly with nucleophiles; anhydrous conditions are critical.

  • Byproducts : Formation of HCl requires neutralization or inert atmosphere.

Chiral Synthesis of (3S)-Enantiomer

Enantioselective Approaches

For the (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride, methods include:

  • Chiral Resolution : Use chiral catalysts or enantiopure starting materials.

  • Asymmetric Synthesis : Apply Ugi-type reactions or Friedel-Crafts alkylation with chiral auxiliaries.

Example Workflow

  • Imine Formation : Generate α-trifluoromethyl imine intermediates.

  • Reduction : Use NaBH(OAc)₃ in MeOH to yield chiral piperidine.

  • Sulfonylation : Proceed as in Section 3.

Yield and Enantiomeric Excess (ee) :

StepYield (%)ee (%)Source
Imine reduction71>95
Sulfonylation80–90Retained

Challenges : Scalability and cost-effectiveness of chiral auxiliaries.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityComplexitySource
SF₄ Trifluoromethoxylation66–8095–97.8ModerateHigh
Hiyama Coupling13.5–40>95LowHigh
Sulfonyl Chloride69–80>95HighModerate
Chiral Synthesis71–90>95 (ee)LowVery High
HazardMitigation StrategySource
SF₄/ HF Toxicity Use stainless steel reactors, gas scrubbers
Sulfonyl Chloride Anhydrous conditions, inert atmosphere
Thermal Decomposition Avoid >100°C, monitor exothermic steps

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group in 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride acts as a highly reactive electrophile, undergoing nucleophilic substitution with various nucleophiles. This reactivity is enhanced by the trifluoromethoxy group, which stabilizes the electrophilic center through electron-withdrawing effects.

Key Reactions and Products

NucleophileReaction TypeProduct
Amines (e.g., NH₃, RNH₂)Nucleophilic substitutionSulfonamides (R-SO₂-NR₂)
Alcohols (e.g., ROH)Nucleophilic substitutionSulfonate esters (R-SO₂-OR)
Thiols (e.g., RSH)Nucleophilic substitutionSulfonothioates (R-SO₂-SR)

These reactions are typically carried out under basic conditions (e.g., pyridine, DMAP) to absorb the released HCl.

Oxidation and Reduction Reactions

The compound participates in redox reactions, with the trifluoromethoxy group influencing its stability and reactivity:

  • Oxidation : Reacts with oxidizing agents like hydrogen peroxide (H₂O₂) to form sulfonic acids or related derivatives.

  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) may reduce the sulfonyl chloride group, though specific products depend on reaction conditions.

Reaction Mechanism and Pathway Analysis

The reactivity of the sulfonyl chloride group is central to its chemical behavior. Studies on analogous sulfonyl chlorides suggest potential intermediates like disulfides or thiosulfonates under certain conditions, particularly in polar solvents (e.g., acetonitrile) or at elevated temperatures . For example:

  • Thermal Stability : At 60°C, sulfonyl chlorides may form disulfide intermediates, which can further react with halides (e.g., HBr) to yield the desired product .

  • Solvent Effects : Solvent choice significantly impacts product distribution. Acetonitrile favors direct formation of sulfonyl halides, while protic solvents may lead to side products like thiosulfonates .

Research Findings and Trends

  • Trifluoromethyl Group Influence : The trifluoromethoxy moiety enhances the compound’s stability and reactivity, as observed in structure-activity relationship (SAR) studies. For instance, trifluoromethyl-substituted derivatives show improved interactions with biological targets compared to non-fluorinated analogs .

  • Scalability : Large-scale synthesis of sulfonyl chlorides often employs continuous flow reactors or optimized reaction conditions (e.g., controlled temperature, solvent selection) to maximize yield and purity .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride serves as an essential building block in the synthesis of complex organic molecules. It facilitates the introduction of trifluoromethyl and sulfonyl groups into target compounds, enhancing their chemical properties and biological activities. The electrophilic nature of the sulfonyl chloride group allows it to participate in nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives.

Reactivity Profile
The reactivity profile of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is characterized by its ability to undergo various transformations:

Reaction TypeExample ProductsNotes
Nucleophilic SubstitutionSulfonamides, SulfonatesReacts with amines and alcohols
Electrophilic ReactionsTrifluoromethylated CompoundsEnhances lipophilicity and metabolic stability
Coupling ReactionsComplex Organic MoleculesUsed in multi-step syntheses

Biological Applications

Medicinal Chemistry
In medicinal chemistry, 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is investigated for its potential as a pharmacophore in drug design. Its structural features improve the lipophilicity and metabolic stability of drug candidates, making it a valuable intermediate in synthesizing active pharmaceutical ingredients (APIs) .

Case Studies on Biological Activity
Research has indicated that compounds derived from 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride exhibit significant biological activities:

  • Enzyme Inhibition : Studies have shown that derivatives can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications.
  • Receptor Modulation : The compound has been explored for its role in modulating receptors related to various biological processes, which may lead to new treatment options for diseases.

Industrial Applications

Agrochemicals
The compound is also utilized in the development of agrochemicals due to its unique reactivity. It can be modified to create herbicides or fungicides that are effective against a wide range of pests while minimizing environmental impact .

Specialty Chemicals
In the industrial sector, 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride finds applications in producing specialty chemicals where specific reactivity and stability are required. This includes applications in materials science and polymer chemistry .

Summary of Findings

The diverse applications of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride highlight its importance across multiple scientific disciplines. Its role as a building block in organic synthesis, potential therapeutic applications in medicinal chemistry, and utility in industrial processes make it a compound of significant interest.

Mechanism of Action

The mechanism of action of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs for comparison include:

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
  • 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride (C₈H₁₃ClN₂O₃S)
  • 4-Fluorobenzyl chloride (C₇H₆ClF)
Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Density (g/mL)
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride* C₆H₁₀ClF₃NO₃S ~285.6 (estimated) Piperidine, -OCF₃, -SO₂Cl N/A N/A
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 -SO₂Cl, -CF₃ 29–32 1.583
3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride C₈H₁₃ClN₂O₃S 252.72 Benzene, piperidine, -SO₂Cl N/A N/A
4-Fluorobenzyl chloride C₇H₆ClF 144.57 Benzyl chloride, -F 173–175 1.194

*Estimated based on analogs.

Biological Activity

3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C7_7H8_8ClF3_3N2_2O2_2S
  • Functional Groups :
    • Trifluoromethoxy group, which enhances lipophilicity and metabolic stability.
    • Sulfonyl chloride group, which contributes to its electrophilic nature.

These features make it a valuable reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions.

The biological activity of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is primarily attributed to its interactions with enzymes and receptors:

  • Enzyme Inhibition : The sulfonyl chloride moiety can react with nucleophiles, leading to the formation of sulfonamide derivatives that may inhibit specific enzymes.
  • Receptor Modulation : The compound's lipophilicity allows it to interact effectively with membrane-bound receptors, potentially altering their activity .

Enzyme Inhibition Studies

Research has indicated that this compound may inhibit various enzymes, including those involved in metabolic pathways. For instance, studies have shown that compounds containing trifluoromethoxy groups can significantly enhance enzyme inhibition potency compared to their non-fluorinated analogs. This is particularly relevant in the context of drug development targeting diseases like cancer and bacterial infections .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A high-throughput screening study identified several compounds with significant inhibitory activity against M. tuberculosis, suggesting that derivatives of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride could be explored further as potential anti-tubercular agents .
  • Impact on Cancer Cells : Preliminary studies indicate potential anti-tumor properties through inhibition of specific signaling pathways involved in cell proliferation. The unique combination of functional groups in this compound may contribute to selective targeting of cancerous cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
1-(Trifluoromethylsulfonyl)piperidineSimilar structure but lacks trifluoromethoxy groupDifferent reactivity profiles due to missing group
Piperidine-1-sulfonyl chlorideLacks trifluoromethoxy groupDifferent chemical properties and reactivity
Trifluoromethoxy-benzene sulfonyl chlorideContains a benzene ringDistinct reactivity and applications
Trifluoromethoxy-pyridine sulfonyl chlorideBased on pyridineVariations in biological activity

This table highlights how the presence of the trifluoromethoxy group in 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride enhances its biological profile compared to other related compounds.

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